![molecular formula C22H14O B14275955 Benz[3,4]anthra[2,1-b]oxepin CAS No. 132172-56-6](/img/structure/B14275955.png)
Benz[3,4]anthra[2,1-b]oxepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz[3,4]anthra[2,1-b]oxepin is a polycyclic aromatic compound with a complex structure that includes fused benzene and oxepin rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz[3,4]anthra[2,1-b]oxepin typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxepin ring. This is followed by the fusion of benzene rings through Friedel-Crafts acylation or alkylation reactions. The reaction conditions often require high temperatures and the presence of catalysts such as aluminum chloride or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
化学反应分析
Types of Reactions: Benz[3,4]anthra[2,1-b]oxepin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens, nitro groups, or alkyl groups are introduced using reagents like halogens, nitrating agents, or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds.
科学研究应用
Benz[3,4]anthra[2,1-b]oxepin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism by which Benz[3,4]anthra[2,1-b]oxepin exerts its effects varies depending on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammation or bind to receptors in the central nervous system to exert sedative effects. The pathways involved often include modulation of signal transduction and gene expression.
相似化合物的比较
Benz[3,4]anthra[2,1-b]oxepin can be compared with other polycyclic aromatic compounds such as:
Anthracene: Similar in structure but lacks the oxepin ring, making it less reactive in certain chemical reactions.
Benzoxepin: Shares the oxepin ring but has different substitution patterns, leading to distinct chemical and biological properties.
Naphthalene: Smaller and simpler structure, used as a starting material for more complex polycyclic compounds.
The uniqueness of this compound lies in its fused ring system, which imparts unique electronic and steric properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
132172-56-6 |
|---|---|
分子式 |
C22H14O |
分子量 |
294.3 g/mol |
IUPAC 名称 |
9-oxapentacyclo[13.8.0.02,7.08,14.017,22]tricosa-1(23),2,4,6,8(14),10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H14O/c1-2-8-16-14-21-19-11-5-6-12-23-22(19)18-10-4-3-9-17(18)20(21)13-15(16)7-1/h1-14H |
InChI 键 |
OBAGZPZMMATEPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C4=CC=CC=C4C5=C(C3=CC2=C1)C=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
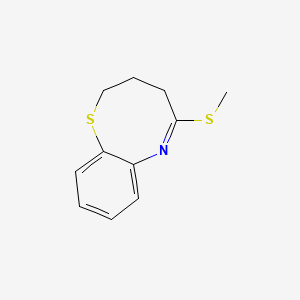

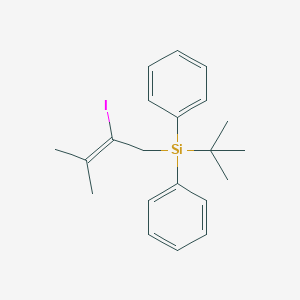
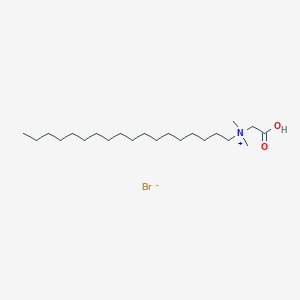
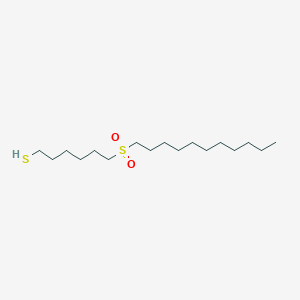
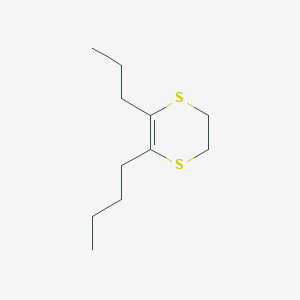
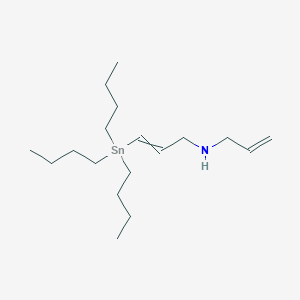
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
